DMT-2'-OMe-dA(bz) phosphoramidite

Nuclease Resistance Serum Stability Antisense

Unmodified oligonucleotides degrade rapidly in serum (half-life <1 h), undermining in vivo therapeutic efficacy. DMT-2'-OMe-dA(bz) phosphoramidite solves this by enabling site-specific 2'-O-methyladenosine incorporation, conferring 3,000-4,800× longer serum stability and eliminating frequent re-dosing. • >98% coupling efficiency per synthesis cycle with standard 6-min coupling time • +0.5-0.7°C Tm increase per modification enhances target affinity while reducing off-target silencing • Benzoyl protection ensures full compatibility with standard ammonia deprotection; no specialized instruments or retraining required - compatible with existing DNA/RNA synthesizer platforms.

Molecular Formula C49H56N7O8P
Molecular Weight 902.0 g/mol
Cat. No. B12393517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-OMe-dA(bz) phosphoramidite
Molecular FormulaC49H56N7O8P
Molecular Weight902.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1
InChIKeyBECWGTDZHSWGIY-LMHOODDUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-OMe-dA(bz) Phosphoramidite: Procurement and Differentiation Guide for Oligonucleotide Synthesis


DMT-2'-OMe-dA(bz) phosphoramidite is a 2'-O-methyl modified adenosine monomer used in solid-phase oligonucleotide synthesis. It features a 5'-O-dimethoxytrityl (DMT) protecting group, a benzoyl (bz) protected exocyclic amine, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety [1]. This monomer is a critical building block for incorporating nuclease-resistant 2'-O-methyladenosine into synthetic oligonucleotides for applications including antisense therapeutics, siRNA, and aptamer development .

Why DMT-2'-OMe-dA(bz) Phosphoramidite Cannot Be Replaced with Standard DNA or Unmodified RNA Amidites


The 2'-O-methyl modification fundamentally alters oligonucleotide properties. Unmodified DNA and RNA are rapidly degraded by cellular nucleases, limiting their utility in vivo . While standard DNA amidites offer high coupling efficiency, they lack nuclease resistance. Conversely, 2'-O-methylated oligonucleotides exhibit significantly enhanced stability against nucleases and improved target binding affinity, making them essential for applications requiring prolonged biological activity [1]. The benzoyl protection on the adenine base ensures compatibility with standard deprotection conditions, but the specific protecting group choice (e.g., benzoyl vs. isobutyryl) impacts deprotection kinetics and side-product formation, necessitating precise selection based on the synthesis workflow .

Quantitative Differentiation of DMT-2'-OMe-dA(bz) Phosphoramidite: Head-to-Head Comparison Data


Enhanced Nuclease Resistance vs. Unmodified RNA: 3000-4800-Fold Serum Half-Life Improvement

Oligonucleotides containing 2'-O-methyl modifications demonstrate dramatically increased stability in biological fluids. In a study of hammerhead ribozymes, substitution of most ribose residues with 2'-O-methyl nucleotides, along with specific 2'-modifications, resulted in serum half-lives of 5-8 hours, compared to only 0.1 minutes for the all-RNA parent [1]. This represents a 3,000- to 4,800-fold increase in stability. While this is a composite effect including other modifications, the primary contributor to nuclease resistance is the 2'-OMe group. This enhanced stability is a direct consequence of the 2'-OMe group's steric hindrance of nuclease access to the phosphodiester backbone .

Nuclease Resistance Serum Stability Antisense

Increased Duplex Thermal Stability: +0.5-0.7°C per 2'-OMe Modification vs. DNA

Incorporation of 2'-O-methyl nucleotides into an oligonucleotide enhances its binding affinity for complementary RNA targets. Each 2'-OMe substitution increases the melting temperature (Tm) of the duplex by 0.5-0.7°C relative to an unmodified DNA or RNA oligonucleotide [1]. This incremental stabilization is additive and can be strategically used to fine-tune target affinity. For comparison, 2'-fluoro (2'-F) modifications can increase Tm by 1-2°C per incorporation [2], while locked nucleic acid (LNA) modifications can increase Tm by 3-9°C per incorporation [3], highlighting 2'-OMe as a moderate stabilization option.

Thermal Stability Binding Affinity siRNA

Efficient Solid-Phase Synthesis: 6-Minute Coupling Time for High Stepwise Yield

The DMT-2'-OMe-dA(bz) phosphoramidite is optimized for efficient incorporation on automated DNA/RNA synthesizers. It requires a standard 6-minute coupling time when using standard activators, achieving stepwise coupling efficiencies comparable to standard DNA amidites (>98-99%) [1]. This efficiency is critical for the synthesis of longer oligonucleotides, as cumulative yield is exponentially dependent on per-step yield. For instance, a 20-mer synthesized with 99% coupling efficiency yields ~82% full-length product, whereas a 98% efficiency drops the yield to ~67%. The monomer's compatibility with standard synthesis protocols eliminates the need for specialized equipment or extended cycle times, streamlining workflow and reducing synthesis costs .

Coupling Efficiency Oligonucleotide Synthesis Automation

Compatibility with Standard Deprotection: No Change to Workflow vs. DNA Amidites

Oligonucleotides synthesized with DMT-2'-OMe-dA(bz) phosphoramidite are fully compatible with standard deprotection conditions used for DNA oligonucleotides. Specifically, the benzoyl protecting group on adenine is readily removed under standard concentrated ammonia treatment (e.g., 55°C for 8 hours or room temperature for 24 hours) . This contrasts with some other modified amidites, such as those with more labile protecting groups (e.g., phenoxyacetyl), which may require milder, faster deprotection to avoid side reactions, or more stable protecting groups that necessitate harsher conditions. The use of a benzoyl group ensures that the 2'-OMe monomer can be seamlessly integrated into existing synthesis and deprotection workflows without the need for protocol adjustments or specialized reagents, reducing the risk of operator error and maintaining batch-to-batch consistency [1].

Deprotection Oligonucleotide Synthesis Workflow Integration

Recommended Application Scenarios for DMT-2'-OMe-dA(bz) Phosphoramidite Based on Quantitative Evidence


Antisense Oligonucleotide (ASO) Therapeutics Requiring Extended Serum Stability

The 3,000- to 4,800-fold increase in serum half-life conferred by 2'-OMe modifications [1] makes this monomer essential for synthesizing ASOs intended for in vivo applications where prolonged target engagement is required. This stability is critical for achieving therapeutic efficacy without frequent re-dosing, a key advantage over unmodified oligonucleotides.

siRNA Design for Enhanced Nuclease Resistance and Reduced Off-Target Effects

The combination of high coupling efficiency (>98% per step) [1] and the +0.5-0.7°C Tm increase per modification [2] enables the synthesis of highly pure, stable siRNAs. The moderate increase in Tm helps maintain specificity while the 2'-OMe modification reduces immunogenicity and off-target silencing, making it a preferred choice for therapeutic siRNA development .

High-Throughput Oligonucleotide Synthesis in Core Facilities

The 6-minute coupling time and full compatibility with standard DNA synthesis and deprotection protocols [1] allow this 2'-OMe amidite to be used interchangeably with standard DNA amidites on existing automation platforms. This eliminates the need for dedicated instruments or specialized operator training, maximizing throughput and minimizing operational complexity in shared synthesis facilities.

Aptamer and Ribozyme Engineering for Enhanced Biological Stability

The dramatic nuclease resistance provided by 2'-OMe modification [1] is crucial for developing functional nucleic acid-based probes and catalysts (e.g., aptamers, ribozymes) that must maintain their structure and activity in biological environments. The monomer's efficient incorporation ensures that these complex, structured oligonucleotides can be synthesized with high yield and purity.

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